molecular formula C17H19ClN2 B8340130 1-((4'-Chlorobiphenyl-2-yl)methyl)piperazine

1-((4'-Chlorobiphenyl-2-yl)methyl)piperazine

Cat. No. B8340130
M. Wt: 286.8 g/mol
InChI Key: FHVIXOVHBOEBEK-UHFFFAOYSA-N
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Patent
US07585858B2

Procedure details

A solution of EXAMPLE 22B (1.00 g, 2.59 mmol) in dioxane (20 mL) at room temperature was treated with 4N HCl in dioxane (19.4 mL, 77.7 mmol), stirred overnight. Solvent was removed under reduced pressure. The residue was further dried under vacuum and used for the next step without further purification.
Name
solution
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)=[CH:4][CH:3]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
solution
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC=C1)CN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
19.4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was further dried under vacuum
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC=C1)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.